molecular formula C9H9N3O2S2 B14198334 5-(Phenylmethanesulfonyl)-1,2,4-thiadiazol-3-amine CAS No. 922504-48-1

5-(Phenylmethanesulfonyl)-1,2,4-thiadiazol-3-amine

Cat. No.: B14198334
CAS No.: 922504-48-1
M. Wt: 255.3 g/mol
InChI Key: OKVLFCYEKCSYFN-UHFFFAOYSA-N
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Description

5-(Phenylmethanesulfonyl)-1,2,4-thiadiazol-3-amine is an organic compound that belongs to the class of thiadiazoles This compound is characterized by the presence of a phenylmethanesulfonyl group attached to the 1,2,4-thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Phenylmethanesulfonyl)-1,2,4-thiadiazol-3-amine typically involves the reaction of 1,2,4-thiadiazole derivatives with phenylmethanesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Phenylmethanesulfonyl)-1,2,4-thiadiazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Phenylmethanesulfonyl)-1,2,4-thiadiazol-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting serine proteases.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 5-(Phenylmethanesulfonyl)-1,2,4-thiadiazol-3-amine involves its interaction with specific molecular targets. The compound is known to inhibit serine proteases by reacting with the active site serine residue, leading to the formation of a covalent bond and subsequent inactivation of the enzyme. This inhibition can affect various biological pathways, including those involved in inflammation and cancer progression.

Comparison with Similar Compounds

Similar Compounds

    Phenylmethanesulfonyl fluoride: Another serine protease inhibitor with a similar sulfonyl group.

    1,2,4-Thiadiazole derivatives: Compounds with the same thiadiazole ring but different substituents.

Uniqueness

5-(Phenylmethanesulfonyl)-1,2,4-thiadiazol-3-amine is unique due to the combination of the phenylmethanesulfonyl group and the thiadiazole ring, which imparts specific chemical properties and biological activities. Its ability to inhibit serine proteases with high specificity makes it a valuable compound in both research and potential therapeutic applications.

Properties

CAS No.

922504-48-1

Molecular Formula

C9H9N3O2S2

Molecular Weight

255.3 g/mol

IUPAC Name

5-benzylsulfonyl-1,2,4-thiadiazol-3-amine

InChI

InChI=1S/C9H9N3O2S2/c10-8-11-9(15-12-8)16(13,14)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12)

InChI Key

OKVLFCYEKCSYFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=NC(=NS2)N

Origin of Product

United States

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